REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([CH2:9]Br)=[C:6]([F:8])[CH:7]=1.[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15](Br)[N:14]=1>C1COCC1.[Zn].C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:9][C:5]2[C:4]([F:11])=[CH:3][C:2]([Br:1])=[CH:7][C:6]=2[F:8])[N:14]=1 |f:3.4,^1:34,36,55,74|
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Name
|
|
Quantity
|
18.5 g
|
Type
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reactant
|
Smiles
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BrC=1C=C(C(=C(C1)F)CBr)F
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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Zn THF
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Quantity
|
100 mL
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Type
|
catalyst
|
Smiles
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[Zn].C1CCOC1
|
Name
|
|
Quantity
|
15.44 g
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Type
|
reactant
|
Smiles
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BrC1=NC(=CC=C1)Br
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Name
|
|
Quantity
|
7.51 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated to 90° C. for 1 hr
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
|
Details
|
the reaction was quenched with aqueous NH4Cl
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Type
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ADDITION
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Details
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diluted with EtOAc
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Type
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WASH
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Details
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The organic layer was washed with water (3×), brine (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4, and condensed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified via silica gel chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)CC1=C(C=C(C=C1F)Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |